molecular formula C12H18N2O B7806894 N-t-Butyl 4-(aminomethyl)benzamide

N-t-Butyl 4-(aminomethyl)benzamide

Cat. No.: B7806894
M. Wt: 206.28 g/mol
InChI Key: DEATYDKMLVKYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-Butyl 4-(aminomethyl)benzamide is a benzamide derivative characterized by a tert-butyl (t-butyl) group attached to the amide nitrogen and an aminomethyl (-CH₂NH₂) substituent at the para position of the benzamide ring. This compound combines steric bulk from the t-butyl group with the reactivity of a primary amine, making it relevant in drug design, foldamer chemistry, and materials science. Its synthesis likely involves alkylation of the amide nitrogen or benzamidomethylation reactions, similar to methods described in the literature for analogous compounds .

Properties

IUPAC Name

4-(aminomethyl)-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEATYDKMLVKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 4-(Aminomethyl)benzoic Acid

The most straightforward approach involves reacting 4-(aminomethyl)benzoic acid with tert-butylamine in the presence of coupling agents. While this method is conceptually simple, the instability of 4-(aminomethyl)benzoic acid under acidic or high-temperature conditions necessitates careful optimization.

Procedure :

  • Activation of the Carboxylic Acid :

    • 4-(Aminomethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 4-(aminomethyl)benzoyl chloride.

    • Alternative activators like oxalyl chloride or carbodiimides (e.g., DCC) may also be used.

  • Amidation with tert-Butylamine :

    • The acyl chloride intermediate is reacted with tert-butylamine in anhydrous benzene or toluene at 55–60°C.

    • Acid scavengers (e.g., sodium carbonate) neutralize HCl byproducts.

Challenges :

  • Competing side reactions, such as hydrolysis of the acyl chloride or tert-butylamine self-condensation, reduce yields.

  • Yield : 60–75% after recrystallization.

Nitro-to-Amine Reduction Pathway

This two-step method avoids handling unstable aminomethyl intermediates by introducing a nitro group as a precursor.

Synthesis of N-t-Butyl 4-(Nitromethyl)benzamide

4-(Nitromethyl)benzoyl chloride is prepared via nitration of 4-methylbenzoyl chloride, followed by amidation with tert-butylamine:

  • Nitration :

    • 4-Methylbenzoyl chloride is nitrated using fuming HNO₃/H₂SO₄ at 0–5°C to yield 4-(nitromethyl)benzoyl chloride.

  • Amidation :

    • The nitro-substituted acyl chloride reacts with tert-butylamine in benzene, yielding N-t-Butyl 4-(nitromethyl)benzamide (85–90% yield).

Catalytic Hydrogenation of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or iron powder:

  • Catalytic Hydrogenation :

    • Conditions : Raney nickel (1–3 wt%), H₂ (3–5 atm), DMF/water (1:1) at 110–130°C.

    • Yield : 90–95%.

  • Iron Powder Reduction :

    • Conditions : Activated iron powder, HCl/ethanol/water, 95–100°C.

    • Yield : 80–85%.

Advantages :

  • High purity (>98%) due to selective reduction.

  • Scalable for industrial production.

Ritter Reaction-Based Synthesis

Cu(OTf)₂-Catalyzed Ritter Reaction

A novel one-pot method employs the Ritter reaction to form the tert-butyl amide bond directly from nitriles:

Procedure :

  • Substrate Preparation :

    • 4-(Cyanomethyl)benzonitrile is synthesized via cyanation of 4-bromomethylbenzonitrile using CuCN.

  • Reaction with Di-tert-Butyl Dicarbonate :

    • Catalyst : Cu(OTf)₂ (10 mol%).

    • Conditions : Solvent-free, room temperature, 12 hours.

    • Mechanism : The nitrile undergoes Ritter-type reaction with di-tert-butyl dicarbonate, forming the tert-butyl amide.

  • Reduction of the Nitrile :

    • The cyanomethyl group is reduced to aminomethyl using H₂/Pd-C or LiAlH₄.

Yield :

  • Ritter reaction step: 88–92%.

  • Nitrile reduction: 85–90%.

Advantages :

  • Avoids acyl chloride intermediates.

  • Mild conditions enhance functional group tolerance.

Comparative Analysis of Methods

Method Steps Yield (%) Catalyst/Reagents Key Advantage
Direct Amidation260–75SOCl₂, tert-butylamineSimple workflow
Nitro-to-Amine Reduction280–95Raney nickel, H₂/Fe powderHigh purity, scalability
Ritter Reaction285–92Cu(OTf)₂, di-tert-butyl dicarbonateOne-pot, mild conditions

Optimization Strategies

Solvent Selection

  • Benzene/Toluene : Preferred for amidation due to low polarity, minimizing side reactions.

  • DMF/Water : Enhances nitro group reduction kinetics by solubilizing intermediates.

Catalytic Systems

  • Raney Nickel : Superior to Pd/C for nitro reductions, minimizing over-reduction.

  • Cu(OTf)₂ : Enables Ritter reactions at room temperature, reducing energy costs.

Protecting Group Strategies

  • Boc Protection : Temporary Boc protection of the aminomethyl group during amidation prevents undesired side reactions.

Industrial-Scale Considerations

  • Cost Efficiency : The nitro-to-amine pathway is favored for large-scale production due to low reagent costs and high yields.

  • Safety : Ritter reaction’s solvent-free conditions reduce flammable solvent handling .

Chemical Reactions Analysis

Types of Reactions

N-t-Butyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include Zn(ClO₄)₂·6H₂O, Cu(OTf)₂, and various acids and bases . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include various N-tert-butyl amides, which have wide applications in organic synthesis and drug development .

Scientific Research Applications

Neurodegenerative Disorders

N-t-Butyl 4-(aminomethyl)benzamide has been investigated for its potential in treating neurodegenerative diseases. Research indicates that benzamide compounds, including N-t-butyl variants, exhibit significant activity against conditions such as Parkinson's disease. These compounds can help prevent dopamine depletion induced by neurotoxins like MPTP, showcasing their therapeutic promise in neuroprotection .

Viral Infections

Recent studies have identified 4-(aminomethyl)benzamides as potential inhibitors of filovirus entry, particularly for Ebola and Marburg viruses. Compounds in this category have demonstrated efficacy in vitro, with specific derivatives showing improved metabolic stability and selectivity against viral targets. The structural optimization of these compounds aims to enhance their antiviral properties, making them suitable candidates for further development as therapeutic agents .

Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and materials. Its structure allows for modifications that can lead to the development of new compounds with desired properties, including enhanced solubility and bioactivity .

OLED Materials

This compound has also been explored in the realm of organic light-emitting diodes (OLEDs). As a dopant or host material, this compound contributes to the efficiency and stability of OLED devices, making it a subject of interest in electronic materials research .

Case Studies

StudyFocusFindings
Study on Neuroprotection Investigated the effects of benzamide derivatives on dopamine levelsN-t-butyl variants showed significant neuroprotective effects against MPTP-induced toxicity
Antiviral Activity Evaluated 4-(aminomethyl)benzamides against Ebola virusCertain derivatives exhibited superior inhibition of viral entry with good metabolic stability
OLED Development Explored the use of this compound in OLEDsDemonstrated enhanced performance as a dopant material, improving device efficiency

Mechanism of Action

The mechanism of action of N-t-Butyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can affect various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-t-Butyl 4-(aminomethyl)benzamide are contrasted below with key analogs, focusing on synthesis, properties, and applications.

2.1. Structural Analogs and Their Key Features
Compound Name Substituents/Functional Groups Synthesis Method Key Properties/Applications Reference
This compound - t-Butyl (amide N), -CH₂NH₂ (benzamide ring) Likely N-alkylation or benzamidomethylation High hydrophobicity, foldamer potential
N-{[(4-Nitrophenyl)amino]methyl}benzamide - 4-Nitrophenylamino group Aqueous benzamidomethylation Pro-drug intermediates, nitro group reactivity
4-Bromo-N-(2-nitrophenyl)benzamide - Br (benzamide), -2-nitrophenyl Crystallographic synthesis Structural studies, electronic effects
4-(Aminomethyl)-N-(2-hydroxyphenyl)benzamide - 2-Hydroxyphenyl, -CH₂NH₂ Not specified Hydrogen bonding, solubility enhancement
4-(N-butyl-N-ethylsulfamoyl)-[Oxadiazolyl]benzamide - Sulfamoyl, oxadiazolyl substituents Multi-step functionalization Enzyme inhibition (kinase targets)
(S)-Methyl 4-(1-aminoethyl)benzoate - Ester, -CH(CH₃)NH₂ (S-configuration) Stereoselective synthesis Chiral drug intermediates
2.3. Physical and Chemical Properties
  • Hydrophobicity : The t-butyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. In contrast, hydroxyl or nitro substituents increase polarity, affecting solubility profiles .
  • Conformational Stability : N-Alkylated benzamides (e.g., t-butyl) exhibit restricted rotation around the amide bond, promoting rigid conformations useful in foldamers. Unsubstituted or electron-withdrawing groups (e.g., nitro) may reduce conformational control .

Research Findings and Contrasts

  • Synthetic Challenges : Aqueous benzamidomethylation () avoids toxic solvents but may limit yields for bulky groups like t-butyl. Traditional alkylation methods () offer better control for N-t-Butyl derivatives .
  • Functional Group Trade-offs : While nitro groups enhance reactivity, they reduce biocompatibility. The t-butyl group balances hydrophobicity and steric effects, making it preferable in vivo .

Biological Activity

N-t-Butyl 4-(aminomethyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its amide functional group and a t-butyl substituent, which contribute to its solubility and bioactivity. The compound acts primarily as an enzyme inhibitor , interacting with specific molecular targets within various biological pathways. It has been noted for its ability to inhibit certain enzymes, which can influence numerous physiological processes.

The compound's mechanism involves:

  • Inhibition of Enzymatic Activity : It binds to enzyme active sites, preventing substrate interaction.
  • Targeting Viral Proteins : Research indicates that derivatives of this compound have shown efficacy against viruses such as Ebola and Marburg by inhibiting viral entry into host cells .
  • Potential Anticancer Activity : Studies have reported that compounds containing the 4-(aminomethyl)benzamide structure exhibit significant cytotoxicity against various cancer cell lines by inhibiting receptor tyrosine kinases (RTKs) involved in tumor growth .

Antiviral Properties

Recent studies have highlighted the potential of this compound derivatives as antiviral agents:

  • Ebola Virus Inhibition : Compounds derived from this structure were identified as effective inhibitors of Ebola virus entry, displaying EC50 values below 10 µM in cellular assays .
  • Mechanism : These compounds promote the formation of empty capsids through specific interactions with viral proteins, thereby disrupting viral assembly .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cytotoxicity Studies : A series of analogs demonstrated potent inhibitory effects against multiple cancer cell lines, including hematological malignancies and solid tumors. For instance, specific analogs achieved over 90% inhibition against EGFR at concentrations as low as 10 nM .
  • Targeting Receptor Tyrosine Kinases : The compound has been shown to inhibit key RTKs such as HER2 and IGF1R, which are critical in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEC50 (µM)Reference
AntiviralEbola Virus<10
CytotoxicityEGFR10
CytotoxicityHER210
Enzyme InhibitionVarious EnzymesVaries

Case Studies

  • Ebola Virus Study :
    • A study evaluated several derivatives for their ability to inhibit Ebola virus entry. Compounds CBS1118 showed promising results with low EC50 values, indicating potential for therapeutic development against filoviruses .
  • Cancer Inhibition Study :
    • A series of synthesized compounds containing the 4-(aminomethyl)benzamide moiety were tested against a panel of cancer cell lines. The most potent inhibitors demonstrated significant cytotoxic effects, leading to further investigation into their structure-activity relationships (SAR) .

Q & A

Basic: What are the established synthetic routes for N-t-Butyl 4-(aminomethyl)benzamide, and what catalytic systems are commonly used?

Answer:
The synthesis typically involves multi-step organic reactions, starting with acylation of amines followed by catalytic hydrogenation. For example:

  • Step 1: Acylation of 4-nitrobenzamide derivatives with t-butylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .
  • Step 2: Catalytic hydrogenation of the nitro group to an amine using Raney-Ni or palladium-on-carbon (Pd/C) under H₂ atmospheres .

Key Catalysts and Conditions:

StepCatalyst/ReagentSolventTemperatureYield Range
1DMT-MMMeOH25–40°C60–92%
2Raney-Ni/H₂EtOH50–80°C70–85%

Reference: Adaptations from related 4-aminobenzamide syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be analyzed?

Answer:

  • 1H NMR: Look for signals corresponding to the t-butyl group (δ 1.2–1.4 ppm, singlet) and the aminomethyl moiety (δ 3.8–4.2 ppm, multiplet). Aromatic protons in the benzamide ring appear at δ 7.2–8.1 ppm .
  • IR Spectroscopy: Key stretches include N-H (3300–3500 cm⁻¹ for amide/amine), C=O (1640–1680 cm⁻¹ for amide), and C-F (if fluorinated analogs exist, 1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peaks (M⁺ or [M+H]⁺) should align with the molecular formula (e.g., C₁₂H₁₈N₂O). Fragmentation patterns often show loss of the t-butyl group (-57 Da) .

Methodological Note: Use deuterated DMSO for NMR to resolve amine proton exchange effects .

Advanced: How can reaction conditions be optimized to minimize by-products during the coupling step of this compound synthesis?

Answer:
By-product formation (e.g., incomplete acylation or over-reduction) can be mitigated by:

  • Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency compared to protic solvents .
  • Catalyst Screening: Transition to Pd/C instead of Raney-Ni for selective hydrogenation, reducing side reactions .
  • Temperature Control: Maintain 0–5°C during acylation to suppress esterification or hydrolysis .

Case Study: In related benzamide syntheses, optimizing the molar ratio of acyl chloride to amine (1.2:1) reduced unreacted intermediates by 30% .

Advanced: How should researchers address contradictions in reported biological activity data for benzamide derivatives?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Compound Purity: Verify purity via HPLC (>95%) and confirm absence of residual solvents (e.g., DMSO) that skew results .
  • Metabolic Stability: Assess liver microsome stability to rule out rapid degradation in certain models .

Example: A Trypanosoma brucei study found that N-alkylbenzamide derivatives showed 10-fold higher activity in serum-containing media due to protein binding .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

  • Variable Substituents: Systematically modify the t-butyl group (e.g., iso-propyl, cyclopropyl) and the aminomethyl position .
  • Assay Panels: Test against related targets (e.g., HDACs, JAKs) to evaluate selectivity .
  • Computational Modeling: Use docking studies (AutoDock Vina) to predict binding modes to enzymes like HDAC1 .

SAR Table Example:

DerivativeR GroupHDAC IC₅₀ (nM)Solubility (µg/mL)
1t-Butyl12.545
2Cyclohexyl8.228
34-Fluorophenyl25.362

Reference: Inspired by JAK inhibitor SAR frameworks .

Advanced: What strategies are effective for scaling up this compound synthesis while maintaining yield and purity?

Answer:

  • Flow Chemistry: Implement continuous flow reactors for acylation steps to enhance heat transfer and reduce side reactions .
  • Workup Optimization: Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for bulk intermediates .
  • Quality Control: In-process monitoring via FTIR or inline HPLC ensures consistency .

Scale-Up Challenge: Pilot studies show a 15% yield drop at >1 kg batches due to Raney-Ni settling; switching to stirred hydrogenation reactors improved efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.